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Compound of Interest

Compound Name: 4-Bromo-6-chloronicotinaldehyde

CAS No.: 1060805-64-2

Cat. No.: B3026695

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-6-chloronicotinaldehyde, also known as 4-Bromo-6-chloropyridine-3-carbaldehyde,

is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic

synthesis. Its trifunctional nature, featuring an aldehyde group and two distinct halogen

substituents (bromine and chlorine) on the pyridine ring, makes it a versatile building block for

the synthesis of complex heterocyclic compounds. The differential reactivity of the C-Br and C-

Cl bonds, coupled with the electrophilicity of the formyl group, allows for a range of selective

chemical transformations. This guide provides a comprehensive overview of the chemical

properties, synthesis, and reactivity of 4-Bromo-6-chloronicotinaldehyde, offering valuable

insights for its application in research and drug development. Notably, it has been identified as

a key intermediate in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor

4 (FGFR4), which have potential applications in oncology[1].
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While extensive experimental data for 4-Bromo-6-chloronicotinaldehyde is not readily

available in peer-reviewed literature, a combination of data from commercial suppliers and

predictions based on analogous structures provides a useful profile of its key physicochemical

properties.

Property Value/Description Source

CAS Number 1060805-64-2 [2][3]

Molecular Formula C₆H₃BrClNO [4]

Molecular Weight 220.45 g/mol [4]

Appearance
White to yellow solid

(predicted)
---

Boiling Point 298.3 ± 35.0 °C (Predicted) ---

Density 1.800 ± 0.06 g/cm³ (Predicted) ---

pKa -1.75 ± 0.10 (Predicted) ---

Solubility

Expected to be soluble in

common organic solvents such

as dichloromethane,

chloroform, and ethyl acetate.

General chemical principles

Spectral Characterization (Predicted)
Detailed experimental spectra for 4-Bromo-6-chloronicotinaldehyde are not widely

published. However, based on its structure and data from analogous compounds, the following

spectral characteristics can be anticipated:

¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region

and one for the aldehyde proton.

Aldehyde Proton (CHO): A singlet peak is expected to appear significantly downfield,

typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
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Aromatic Protons: Two singlets are anticipated for the two protons on the pyridine ring. The

proton at the C5 position will likely appear as a singlet, and the proton at the C2 position will

also be a singlet. Their precise chemical shifts will be influenced by the electron-withdrawing

effects of the adjacent nitrogen, halogens, and aldehyde group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The proton-decoupled ¹³C NMR spectrum should display six distinct signals corresponding to

the six carbon atoms in the molecule.

Carbonyl Carbon (C=O): This signal will be the most downfield, typically appearing in the

range of δ 185-195 ppm.

Aromatic Carbons: The remaining five signals will correspond to the carbons of the pyridine

ring. The carbons attached to the halogens (C4 and C6) and the nitrogen atom (C2 and C6)

will have their chemical shifts influenced by these electronegative atoms. Carbons bearing a

halogen atom often exhibit a lower intensity signal.

FT-IR (Fourier-Transform Infrared Spectroscopy)
The IR spectrum will provide key information about the functional groups present.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-

1715 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands may be visible around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic C=C and C=N Stretches: A series of medium to strong bands will appear in the

1400-1600 cm⁻¹ region.

C-Halogen Stretches: Absorptions corresponding to C-Br and C-Cl bonds will be present in

the fingerprint region, typically below 1000 cm⁻¹.

MS (Mass Spectrometry)
Mass spectrometry will confirm the molecular weight and isotopic distribution.
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Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic cluster of peaks

for the molecular ion due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This

will result in a complex isotopic pattern for the molecular ion peak around m/z 220.

Synthesis of 4-Bromo-6-chloronicotinaldehyde
A multi-step synthesis for 4-Bromo-6-chloronicotinaldehyde has been reported, starting from

4,6-dichloronicotinic acid ethyl ester[1]. This synthetic route is outlined below.

Overall Synthetic Scheme

4,6-Dichloronicotinic acid ethyl ester 6-Chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester

 4-methoxybenzylamine,
 0-60 °C 4-Amino-6-chloronicotinic acid ethyl ester

 Trifluoroacetic acid,
 50-60 °C 4-Bromo-6-chloronicotinic acid ethyl ester

 t-Butyl nitrite,
 Benzyltriethylammonium bromide,

 RT (4-Bromo-6-chloropyridin-3-yl)methanol

 Diisobutylaluminum hydride,
 -70 °C to 0 °C 4-Bromo-6-chloronicotinaldehyde

 Manganese dioxide,
 RT 

Click to download full resolution via product page

Caption: Synthetic pathway to 4-Bromo-6-chloronicotinaldehyde.

Detailed Experimental Protocol
Step 1: Synthesis of 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester

To a solution of 4,6-dichloronicotinic acid ethyl ester, add 4-methoxybenzylamine.

Stir the reaction mixture at a temperature between 0 °C and 60 °C until the reaction is

complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

Upon completion, pour the reaction mixture into ice water.

Extract the aqueous layer with ethyl acetate.

Separate the organic phase and wash it sequentially with water (three times) and saturated

brine.

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or

magnesium sulfate), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 6-chloro-4-((4-

methoxybenzyl)amino)nicotinic acid ethyl ester[1].

Step 2: Synthesis of 4-amino-6-chloronicotinic acid ethyl ester

Dissolve the product from Step 1 in trifluoroacetic acid.

Heat the reaction mixture to 50-60 °C and stir until the deprotection is complete.

Partially evaporate the trifluoroacetic acid under reduced pressure.

Pour the concentrated reaction mixture into ice water.

Adjust the pH of the solution to be alkaline using a suitable base, such as sodium

bicarbonate or sodium carbonate.

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

Purify the crude product via column chromatography to obtain 4-amino-6-chloronicotinic acid

ethyl ester[1].

Step 3: Synthesis of 4-bromo-6-chloronicotinic acid ethyl ester

Dissolve the 4-amino-6-chloronicotinic acid ethyl ester in dichloromethane.

Add tert-butyl nitrite and benzyltriethylammonium bromide to the solution.

Stir the reaction at room temperature until the diazotization and subsequent bromination are

complete.

Pour the reaction mixture into water and extract with an organic solvent.

Wash, dry, and concentrate the organic phase.

Purify the residue by column chromatography to afford 4-bromo-6-chloronicotinic acid ethyl

ester[1].

Step 4: Synthesis of (4-Bromo-6-chloropyridin-3-yl)methanol
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Dissolve the 4-bromo-6-chloronicotinic acid ethyl ester in dichloromethane under an argon

atmosphere.

Cool the solution to between -60 °C and -70 °C.

Slowly add diisobutylaluminum hydride (DIBAL-H) to the stirred solution over 30 minutes.

Allow the reaction mixture to warm to 0 °C and stir until the reduction of the ester is

complete.

Quench the reaction by carefully adding it to ice-cold dilute hydrochloric acid.

Extract the product with dichloromethane, and then wash, dry, and concentrate the organic

layer.

Purify the crude alcohol by column chromatography[1].

Step 5: Synthesis of 4-Bromo-6-chloronicotinaldehyde

Dissolve the (4-Bromo-6-chloropyridin-3-yl)methanol in dichloromethane.

Add manganese dioxide as the oxidizing agent.

Stir the mixture at room temperature until the oxidation is complete.

Filter the reaction mixture through a pad of silica gel to remove the manganese salts.

Remove the dichloromethane under reduced pressure to yield the final product, 4-Bromo-6-
chloronicotinaldehyde[1].

Chemical Reactivity
The chemical reactivity of 4-Bromo-6-chloronicotinaldehyde is dictated by its three key

functional components: the aldehyde, the bromo substituent, and the chloro substituent on the

electron-deficient pyridine ring.

Reactions of the Aldehyde Group
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The aldehyde functional group is susceptible to nucleophilic attack and can undergo a variety

of standard transformations, including:

Oxidation: Can be oxidized to the corresponding carboxylic acid, 4-bromo-6-chloronicotinic

acid, using common oxidizing agents.

Reductive Amination: Can react with primary or secondary amines in the presence of a

reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.

Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

Grignard and Organolithium Reactions: Can react with organometallic reagents to form

secondary alcohols.

Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution,

particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). In 4-Bromo-6-
chloronicotinaldehyde, both the C4-Br and C6-Cl bonds are potential sites for substitution.

The relative reactivity of these positions is influenced by both electronic and steric factors.

Generally, the C-Cl bond at the 6-position is more activated towards nucleophilic attack than

the C-Br bond at the 4-position due to its ortho relationship with the ring nitrogen.

4-Bromo-6-chloronicotinaldehyde

Nucleophilic attack at C6
(more favored)

Nucleophilic attack at C4
(less favored)

Click to download full resolution via product page

Caption: Relative reactivity of halogen positions in SₙAr.

Common nucleophiles used in SₙAr reactions with halopyridines include amines, alkoxides,

and thiolates. The reaction typically proceeds via an addition-elimination mechanism involving

a Meisenheimer complex intermediate.
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Palladium-Catalyzed Cross-Coupling Reactions
Both the C-Br and C-Cl bonds can participate in palladium-catalyzed cross-coupling reactions,

such as the Suzuki-Miyaura coupling. The C-Br bond is generally more reactive than the C-Cl

bond in oxidative addition to a Pd(0) catalyst. This differential reactivity allows for selective

functionalization at the C4 position while leaving the C6-Cl bond intact, by carefully choosing

the reaction conditions.

Suzuki-Miyaura Coupling Workflow

4-Bromo-6-chloronicotinaldehyde
+ Arylboronic acid

Pd(0) Catalyst
(e.g., Pd(PPh₃)₄)

Base
(e.g., K₂CO₃, K₃PO₄)

Solvent
(e.g., Dioxane/Water) 4-Aryl-6-chloronicotinaldehyde Heat 

Click to download full resolution via product page

Caption: General workflow for Suzuki-Miyaura coupling.

Typical Suzuki Coupling Conditions for a Related Substrate:

For a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, successful Suzuki coupling

was achieved using the following conditions:

Catalyst: Pd(PPh₃)₄ (5 mol%)

Base: K₃PO₄

Solvent: 1,4-Dioxane and water

Temperature: 70-80 °C

These conditions led to good yields, particularly with electron-rich boronic acids. This provides

a strong starting point for developing a protocol for 4-Bromo-6-chloronicotinaldehyde.

Applications in Drug Discovery and Organic
Synthesis
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The primary reported application of 4-Bromo-6-chloronicotinaldehyde is as a crucial

intermediate in the synthesis of selective FGFR4 inhibitors for potential cancer therapy[1]. The

ability to selectively functionalize the C4 and C6 positions, along with the versatile chemistry of

the aldehyde group, makes this compound a valuable scaffold for building a diverse library of

substituted pyridine derivatives. These derivatives are of high interest in medicinal chemistry

due to the prevalence of the pyridine motif in many biologically active molecules.

Safety and Handling
4-Bromo-6-chloronicotinaldehyde should be handled with appropriate safety precautions in a

well-ventilated fume hood. It is predicted to be harmful if swallowed, and to cause skin and eye

irritation. Standard personal protective equipment, including safety goggles, gloves, and a lab

coat, should be worn. Store the compound in a tightly sealed container under an inert

atmosphere (nitrogen or argon) at 2-8 °C.

Conclusion
4-Bromo-6-chloronicotinaldehyde is a highly functionalized pyridine building block with

significant potential in organic synthesis and medicinal chemistry. Its differential halogen

reactivity and the presence of a versatile aldehyde group offer multiple avenues for the

construction of complex molecular architectures. While detailed experimental characterization

data is still emerging in the public domain, the established synthetic route and the predictable

reactivity patterns provide a solid foundation for its use in the development of novel

therapeutics and other advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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